molecular formula C19H16FN3O4S B2793441 1-(4-fluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 899948-82-4

1-(4-fluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2793441
CAS No.: 899948-82-4
M. Wt: 401.41
InChI Key: WWEJOOKQEYCFTC-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic compound characterized by its unique structural features

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multiple steps, including the formation of the tetrahydropyrrolo[1,2-a]pyrazine core and subsequent functionalization with fluorophenyl and nitrophenylsulfonyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(4-fluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acids.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-fluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-fluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)piperazine: Known for its potential as a designer drug, this compound shares the fluorophenyl group but differs in its core structure and biological activities.

    N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)octadecanohydrazide: This compound has a similar fluorophenyl group but a different overall structure and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Biological Activity

1-(4-Fluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic potential based on diverse sources.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-fluorophenyl and 4-nitrobenzenesulfonyl chloride with appropriate pyrrole derivatives. The synthesis typically yields a solid product that can be characterized using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related benzenesulfamide derivatives demonstrated inhibitory effects against various pathogens by targeting bacterial cell wall synthesis and disrupting metabolic pathways .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), which are crucial in the inflammatory response mediated by Toll-like receptors (TLRs) . The inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) further supports its potential as an anti-inflammatory agent.

Antitumor Activity

The compound's structural analogs have been evaluated for antitumor activity. For example, some derivatives have shown efficacy in preclinical models against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways associated with tumor growth.

Case Studies

StudyFindings
Study 1 Demonstrated antimicrobial activity against Gram-positive bacteria with MIC values ranging from 0.5 to 5 µg/mL .
Study 2 Inhibition of NF-κB activation in macrophages treated with TLR agonists, suggesting potential use in treating inflammatory diseases .
Study 3 Evaluation of antitumor effects in breast cancer cell lines showed a significant reduction in cell viability upon treatment with related compounds .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Modifications at the nitrogen and sulfur positions can enhance or diminish its efficacy against specific biological targets. For instance, the introduction of electron-withdrawing groups has been associated with increased potency in inhibiting COX-2 .

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(4-nitrophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4S/c20-15-5-3-14(4-6-15)19-18-2-1-11-21(18)12-13-22(19)28(26,27)17-9-7-16(8-10-17)23(24)25/h1-11,19H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEJOOKQEYCFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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